molecular formula C24H28BrNO2 B587068 (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-29-0

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Cat. No.: B587068
CAS No.: 1246820-29-0
M. Wt: 442.397
InChI Key: DVFZQAWYEJXGJV-SFHVURJKSA-N
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Description

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a bromine atom, and a benzyloxy group attached to an indene moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions.

    Introduction of the Bromine Atom: Bromination of the indene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Allylation: The allyl group is added using allyl bromide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction with propanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-[2-[7-Allyl-5-chloro-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
  • (S)-N-[2-[7-Allyl-5-fluoro-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
  • (S)-N-[2-[7-Allyl-5-iodo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Uniqueness

The uniqueness of (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, in particular, can influence its reactivity in substitution and reduction reactions, as well as its potential interactions with biological targets.

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-phenylmethoxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrNO2/c1-3-8-20-23-18(13-14-26-22(27)4-2)11-12-19(23)15-21(25)24(20)28-16-17-9-6-5-7-10-17/h3,5-7,9-10,15,18H,1,4,8,11-14,16H2,2H3,(H,26,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZQAWYEJXGJV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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